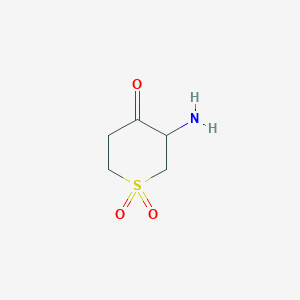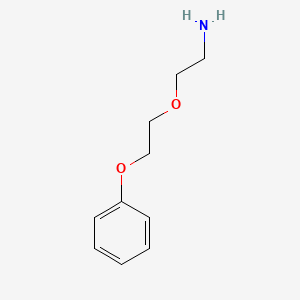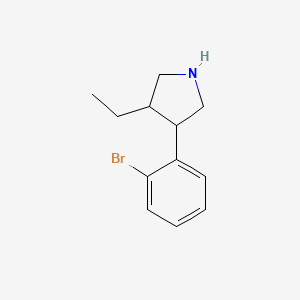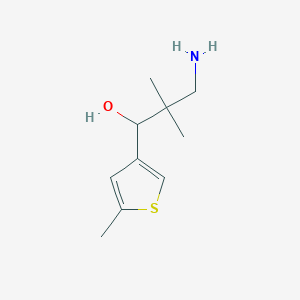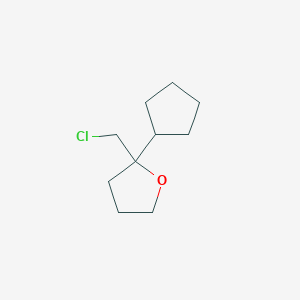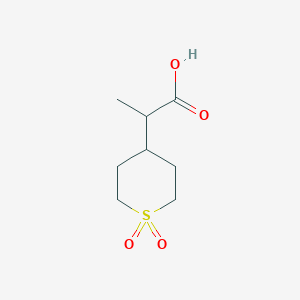
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is a sulfur-containing organic compound It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-thianol with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiane derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is unique due to its specific structural features and chemical properties. The presence of the propanoic acid group distinguishes it from other similar compounds, providing it with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C8H14O4S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-(1,1-dioxothian-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
NRXVDULJQIQPFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCS(=O)(=O)CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



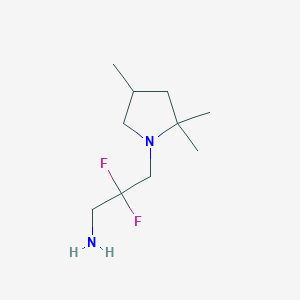

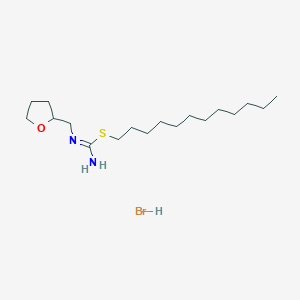
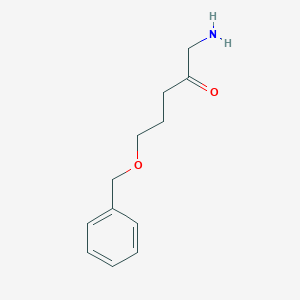
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
